N-Mal-N-bis(PEG4-amine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

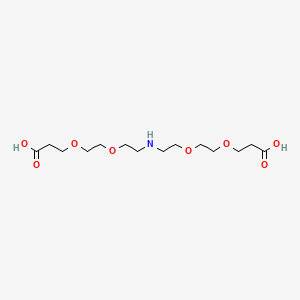

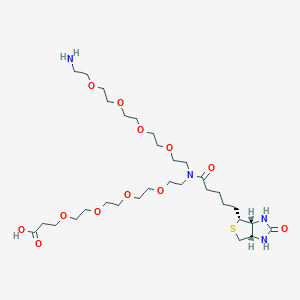

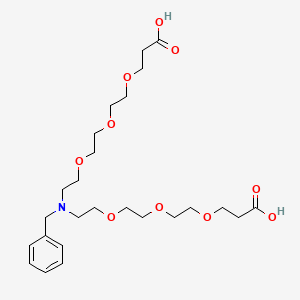

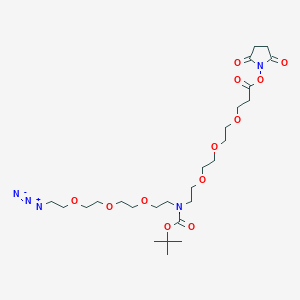

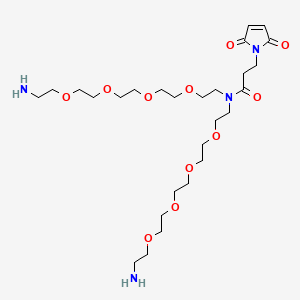

N-Mal-N-bis(PEG4-amine): is a branched polyethylene glycol (PEG) linker with a terminal maleimide group and two terminal amine groups. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system.

Synthetic Routes and Reaction Conditions:

The synthesis of N-Mal-N-bis(PEG4-amine) typically involves the reaction of maleic anhydride with polyethylene glycol (PEG) derivatives.

The reaction conditions include the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods:

Industrial production of N-Mal-N-bis(PEG4-amine) involves scaling up the laboratory synthesis methods.

Large-scale reactors and continuous flow systems are employed to maintain consistent quality and yield.

Purification steps, such as recrystallization or chromatography, are implemented to achieve high purity levels.

Types of Reactions:

Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form a covalent bond, which is useful in conjugating biomolecules.

Amine-Reactive Reactions: The amine groups can react with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).

Common Reagents and Conditions:

Thiol-containing compounds (e.g., cysteine residues in proteins).

Carboxylic acids, NHS esters, and carbonyl-containing compounds.

Organic solvents like DCM, DMF, and DMSO.

Major Products Formed:

Conjugated proteins or peptides.

Modified oligonucleotides.

Linker-conjugated small molecules.

Chemistry:

Used as a linker in the synthesis of PROTACs for targeted protein degradation.

Employed in the development of drug delivery systems and bioconjugation techniques.

Biology:

Facilitates the study of protein-protein interactions and protein labeling.

Used in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Medicine:

Applied in the design of PROTACs for the treatment of various diseases, including cancer and neurodegenerative disorders.

Utilized in the development of targeted therapies that minimize off-target effects.

Industry:

Employed in the production of diagnostic reagents and research tools.

Used in the manufacturing of biopharmaceuticals and therapeutic agents.

Mechanism:

N-Mal-N-bis(PEG4-amine) functions as a linker in PROTACs, connecting the target protein to an E3 ubiquitin ligase.

The resulting complex targets the protein for degradation via the ubiquitin-proteasome pathway.

Molecular Targets and Pathways:

E3 ubiquitin ligases.

Proteasome degradation pathway.

類似化合物との比較

N-Mal-N-bis(PEG2-NHS ester): Similar structure but with shorter PEG chains and NHS ester groups for amine reactivity.

N-Mal-N-bis(PEG3-amine): Similar to N-Mal-N-bis(PEG4-amine) but with a shorter PEG chain.

Uniqueness:

N-Mal-N-bis(PEG4-amine) offers a longer PEG chain, providing greater flexibility and solubility compared to shorter PEG analogs.

The presence of two amine groups allows for dual functionality in conjugation reactions.

特性

IUPAC Name |

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N4O11/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29/h1-2H,3-24,28-29H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXSPBURFXDTTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N4O11 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

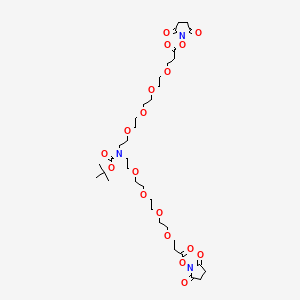

![1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid](/img/structure/B8106062.png)